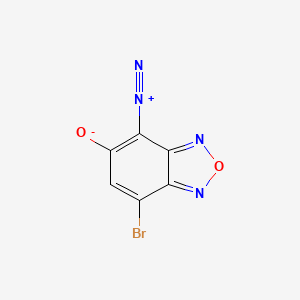

7-bromo-4-diazo-2,1,3-benzoxadiazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-bromo-4-diazo-2,1,3-benzoxadiazol-5(4H)-one (7-Br-4-Dia-2,1,3-Bzoxadiazol-5(4H)-one) is a diazo-substituted heterocyclic compound with a broad range of applications in the fields of chemistry, biochemistry, and medicine. It is a highly reactive compound that has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as an initiator for radical polymerization, and as a substrate for the synthesis of novel compounds. In addition, 7-Br-4-Dia-2,1,3-Bzoxadiazol-5(4H)-one has been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease.

Aplicaciones Científicas De Investigación

Organic Electronics

Compounds like “7-bromo-4-diazonio-2,1,3-benzoxadiazol-5-olate” can serve as building blocks or monomers for the synthesis of light-emitting diodes (LEDs) and conducting polymers . These materials are crucial for developing advanced organic electronic devices due to their tunable electronic properties .

Photovoltaic Materials

Bromoderivatives of benzofused thiadiazoles, which are structurally related to our compound of interest, are important precursors for synthesizing dyes used in designing effective photovoltaic materials . These materials are essential for solar energy conversion and storage .

Dye Synthesis

The bromination process of related compounds suggests that “7-bromo-4-diazonio-2,1,3-benzoxadiazol-5-olate” could be used in the synthesis of complex dyes . These dyes have applications in various industries, including textiles and inks .

Mecanismo De Acción

Target of Action

Similar compounds have shown to interact with various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to induce apoptosis and cell cycle arrest via the phospho-activation of jnk and p38 and their downstream targets including c-jun, atf2, and p53 .

Biochemical Pathways

Similar compounds have been found to affect the jnk and p38 pathways .

Pharmacokinetics

Similar compounds have been found to bind efficiently to gsts and display lipophilic properties suitable for crossing the plasma membrane .

Result of Action

Similar compounds have been found to induce apoptosis and cell cycle arrest .

Action Environment

The compound’s storage temperature is recommended to be 2-8°c , suggesting that temperature could be a factor influencing its stability.

Propiedades

IUPAC Name |

7-bromo-4-diazonio-2,1,3-benzoxadiazol-5-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrN4O2/c7-2-1-3(12)5(9-8)6-4(2)10-13-11-6/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUPZSBSJPZKTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1[O-])[N+]#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-4-diazo-2,1,3-benzoxadiazol-5(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2991091.png)

![6-Tert-butyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2991092.png)

![1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2991093.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2991096.png)

![1-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2991099.png)

![3-((2-chloro-6-fluorobenzyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2991101.png)

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2991102.png)

![3-benzyl-N-(3-bromophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2991103.png)

![1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2991110.png)

![4-Amino-1-oxa-3-azaspiro[4.5]dec-3-en-2-one](/img/structure/B2991111.png)